1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-4-iodo-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJYIOBAFFPATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on various research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with an ethyl group, an iodine atom, and a pyridine ring, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 329.09 g/mol .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against Gram-positive bacteria such as Streptococcus agalactiae and Staphylococcus aureus . Although specific data for this compound was not directly available, its structural relatives suggest potential antimicrobial efficacy.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrazole derivatives in modulating enzymatic activity. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on neuraminidase (NA) enzymes, which are crucial targets in antiviral drug design. Inhibitory activities were reported to vary significantly based on substituents on the pyrazole ring, indicating that structural modifications can enhance biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like iodine) at specific positions can enhance the compound's affinity for target enzymes.
- Pyridine Influence : The pyridine ring may contribute to increased solubility and bioavailability, impacting overall activity.
- Carboxylic Acid Group : The carboxylic acid moiety is often critical for binding interactions with biological targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Notable methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate electrophiles to form the pyrazole ring.
- Functionalization Steps : Subsequent steps involve halogenation and carboxylation to introduce iodine and carboxylic acid groups respectively .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antiviral Activity : A study demonstrated that certain pyrazole derivatives exhibited notable antiviral activity against influenza virus by inhibiting NA, suggesting that this compound may have similar potential .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been reported to possess anticancer activities, indicating that the structural framework of 1-ethyl-4-iodo compounds could also be explored for cancer therapeutics .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and physicochemical differences between the target compound and selected analogs:
Physicochemical Properties
Preparation Methods
Overview
The synthesis of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is typically achieved through a multi-step process involving the construction of the pyrazole core, selective functionalization (iodination and ethylation), and cross-coupling to introduce the pyridin-3-yl substituent. The final step is hydrolysis to obtain the free carboxylic acid. The following sections detail the most authoritative and reproducible methods based on current literature and industrial practices.
Stepwise Synthetic Routes
Synthesis of Pyrazole Core
The pyrazole core is generally synthesized via condensation of 1,3-dicarbonyl compounds with hydrazines. For example, the reaction of ethyl acetoacetate with hydrazine hydrate yields ethyl 1H-pyrazole-5-carboxylate derivatives, which serve as versatile intermediates for further functionalization.
N-Ethylation at the 1-Position
Alkylation at the 1-position is performed using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride (NaH) in DMF. The reaction is conducted at low to ambient temperatures (0–25°C) to control regioselectivity and avoid over-alkylation.
Introduction of the Pyridin-3-yl Group (Suzuki-Miyaura Cross-Coupling)
The 3-pyridinyl substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 4-iodo-pyrazole intermediate and pyridin-3-ylboronic acid. Typical conditions include:
Hydrolysis to Carboxylic Acid
The final ester hydrolysis is achieved by treating the coupled product with aqueous sodium hydroxide (NaOH) in a methanol/water mixture at 60°C for several hours, yielding the free carboxylic acid.
Data Table: Typical Reaction Conditions
Research Findings and Optimization Notes
- Catalyst Loading: 2–5 mol% of palladium catalyst is optimal for Suzuki couplings, balancing yield and cost.
- Atmosphere: Inert gas (argon or nitrogen) is recommended during cross-coupling to prevent oxidation of sensitive intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used after each step to ensure product purity.
- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for tracking reaction progress and completion.
Characterization Techniques
After synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR in deuterated solvents (e.g., DMSO-d₆) confirm the substitution pattern, with pyridinyl protons appearing downfield (δ 8.5–9.0 ppm).
- Infrared Spectroscopy (IR): Carboxylic acid O–H stretches (2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) are diagnostic.
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight via [M+H]^+ ion.
Summary Table: Key Steps and Yields
| Step | Intermediate/Product | Typical Yield (%) |
|---|---|---|
| Pyrazole core synthesis | Ethyl 1H-pyrazole-5-carboxylate | 80–90 |
| 4-Iodination | 4-iodo-1-ethyl-1H-pyrazole-5-carboxylate | 80–85 |
| Suzuki coupling | 1-ethyl-4-iodo-3-(pyridin-3-yl)-pyrazole ester | 45–55 |
| Ester hydrolysis | 1-ethyl-4-iodo-3-(pyridin-3-yl)-pyrazole acid | 54–66 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology :
-
Route 1 : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using iodopyrazole intermediates. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo substitution with arylboronic acids under Pd(PPh₃)₄ catalysis in deoxygenated DMF/H₂O .
-
Route 2 : Nucleophilic substitution of halogenated pyrazole precursors with pyridinyl groups, as demonstrated in analogous compounds using K₂CO₃ as a base .
- Optimization Tips :
-
Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
-
Monitor reaction progress via TLC or HPLC to adjust catalyst loading (e.g., 2–5 mol% Pd).
-
Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Key Reaction Parameters Example Values Source Catalyst Pd(PPh₃)₄ (5 mol%) Solvent System DMF/H₂O (3:1) Temperature 80–100°C Reaction Time 12–24 hours
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns. For example, the pyridinyl proton signals typically appear downfield (δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Approach :
- Perform X-ray crystallography to unambiguously determine the solid-state structure. For example, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was resolved using single-crystal X-ray diffraction (R factor = 0.034) .
- Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Adjust computational models for solvent effects (e.g., PCM for DMSO) .
- Case Study : Discrepancies in pyridinyl proton shifts were resolved by confirming steric hindrance via crystallography .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of pyrazole-5-carboxylic acid derivatives for medicinal applications?
- Methodology :
- Modify Substituents : Replace the iodo group with other halogens (Cl, Br) or functional groups (e.g., -CF₃) to assess impact on bioactivity .
- Biological Assays : Test against target enzymes (e.g., phosphodiesterases) using competitive inhibition assays. For example, pyrazolo[4,3-d]pyrimidine derivatives were evaluated for PDE inhibition .
- SAR Insights :
- The carboxylic acid group enhances solubility and binding to polar enzyme pockets .
- Bulky substituents (e.g., 4-isobutylphenyl) may improve selectivity but reduce metabolic stability .
Q. How can computational methods predict the reactivity of the iodo substituent in cross-coupling reactions?
- Tools :
- DFT Calculations : Model transition states for oxidative addition steps in Pd-catalyzed reactions.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions favoring nucleophilic attack .
- Case Study : Iodo-substituted pyrazoles showed higher reactivity in Suzuki couplings compared to bromo analogs due to lower bond dissociation energy (BDE) .
Q. How to determine the purity and stability of this compound under various storage conditions?
- Analytical Methods :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Stability Testing : Store aliquots at -20°C (dry) vs. 4°C (solution in DMSO) and monitor degradation via LC-MS over 30 days .
Data Contradiction Analysis Example
Issue : Conflicting NMR data for the ethyl group’s chemical environment.
Resolution :
- Compare with analogous compounds (e.g., ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) to identify shielding/deshielding effects from adjacent substituents .
- Validate via NOESY experiments to confirm spatial proximity between ethyl and pyridinyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
